

Spectroscopic Analysis of 4-Morpholinopiperidine: A Technical Guide

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Compound of Interest

Compound Name: 4-Morpholinopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Morpholinopiperidine** (CAS No. 53617-35-9), a key building block in medicinal chemistry and drug development. Due to the limited availability of public, raw spectroscopic data for **4-Morpholinopiperidine**, this document presents a combination of predicted data, analysis of a close structural analogue, and expected spectral characteristics based on its chemical structure. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Compound Overview

Structure:

Molecular Formula: $C_9H_{18}N_2O$

Molecular Weight: 170.25 g/mol [1]

Spectroscopic Data Summary

The following sections detail the expected and analogue-derived spectroscopic data for **4-Morpholinopiperidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified NMR data for **4-Morpholinopiperidine** is not readily available in public databases. Therefore, predicted ^1H and ^{13}C NMR data are presented below, generated using established cheminformatics tools. For comparative purposes, experimental data for the structurally similar compound, 4-(1-pyrrolidinyl)piperidine, is also included.

Table 1: Predicted ^1H NMR Data for **4-Morpholinopiperidine**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 3.70	t	4H	-O-CH ₂ -
~ 2.90	m	2H	Piperidine N-CH ₂ (axial)
~ 2.50	m	4H	Morpholine N-CH ₂ -
~ 2.20	m	1H	Piperidine CH
~ 2.10	m	2H	Piperidine N-CH ₂ (equatorial)
~ 1.80	m	2H	Piperidine CH ₂ (axial)
~ 1.50	m	2H	Piperidine CH ₂ (equatorial)
~ 1.40	s (broad)	1H	NH

Table 2: Predicted ^{13}C NMR Data for **4-Morpholinopiperidine**

Chemical Shift (ppm)	Assignment
~ 67.0	-O-CH ₂ -
~ 63.0	Piperidine CH
~ 50.0	Morpholine N-CH ₂ -
~ 47.0	Piperidine N-CH ₂
~ 30.0	Piperidine CH ₂

Table 3: Experimental NMR Data for Analogue: 4-(1-Pyrrolidinyl)piperidine

Solvent: CDCl₃

Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR		
3.05 - 2.95	m	Piperidine N-CH ₂ (axial)
2.60 - 2.50	m	Pyrrolidine N-CH ₂
2.15 - 2.05	m	Piperidine N-CH ₂ (equatorial)
2.20 - 2.10	m	Piperidine CH
1.90 - 1.80	m	Piperidine CH ₂ (axial)
1.80 - 1.70	m	Pyrrolidine CH ₂
1.45 - 1.35	m	Piperidine CH ₂ (equatorial)
1.60	s (broad)	NH
¹³ C NMR		
62.4		Piperidine CH
51.5		Pyrrolidine N-CH ₂
47.2		Piperidine N-CH ₂
31.8		Piperidine CH ₂
23.5		Pyrrolidine CH ₂

Infrared (IR) Spectroscopy

An experimental IR spectrum for **4-Morpholinopiperidine** is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 4: Predicted IR Absorption Bands for **4-Morpholinopiperidine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3250	Weak-Medium	N-H stretch (secondary amine)
2950 - 2800	Strong	C-H stretch (aliphatic)
1470 - 1440	Medium	C-H bend (scissoring)
1125 - 1085	Strong	C-O-C stretch (ether)
1250 - 1020	Medium	C-N stretch (aliphatic amine)

Mass Spectrometry (MS)

Experimentally determined mass spectral data for **4-Morpholinopiperidine** is not publicly available. The expected data is based on the compound's molecular weight and common fragmentation patterns for cyclic amines.

Table 5: Predicted Mass Spectrometry Data for **4-Morpholinopiperidine**

m/z	Interpretation
170	[M] ⁺ (Molecular Ion)
169	[M-H] ⁺
141	[M-C ₂ H ₅] ⁺ (Loss of ethyl group from piperidine ring)
113	[M-C ₃ H ₇ N] ⁺ (Loss of morpholine fragment)
86	[C ₅ H ₁₂ N] ⁺ (Piperidine fragment)
85	[C ₄ H ₉ NO] ⁺ (Morpholine fragment)
57	[C ₄ H ₉] ⁺ (Butyl fragment)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as **4-Morpholinopiperidine**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **4-Morpholinopiperidine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a single-pulse ^1H spectrum.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a 30-45° pulse angle.
 - Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a 30-45° pulse angle.
- Process the FID with an exponential window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Reference the spectrum to the solvent peak.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

Procedure:

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a small amount of solid **4-Morpholinopiperidine** onto the ATR crystal.
- Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm^{-1} .
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is displayed.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

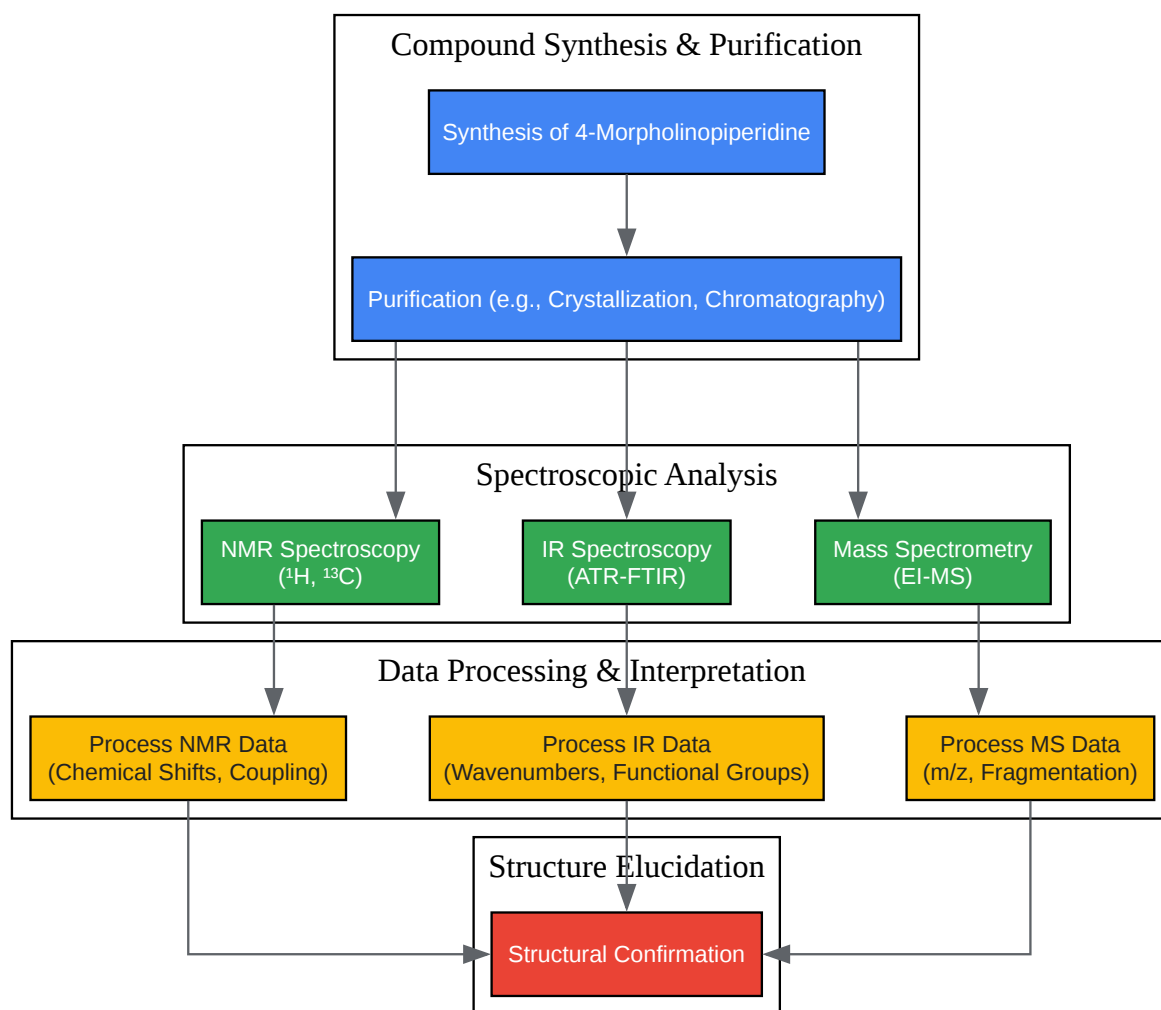
Instrumentation: Mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Procedure:

- **Sample Introduction:** If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) and inject it into the GC. If using a direct insertion probe, place a small amount of the solid sample on the probe tip.
- **Ionization:** The sample is vaporized and enters the ion source where it is bombarded with a beam of electrons (typically at 70 eV). This causes the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Workflow and Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **4-Morpholinopiperidine** is illustrated below.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **4-Morpholinopiperidine**.

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References

- 1. 4-(1-Pyrrolidinyl)piperidine | C₉H₁₈N₂ | CID 78703 - PubChem [pubchem.ncbi.nlm.nih.gov]
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